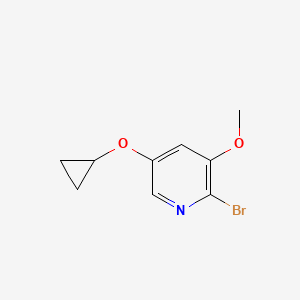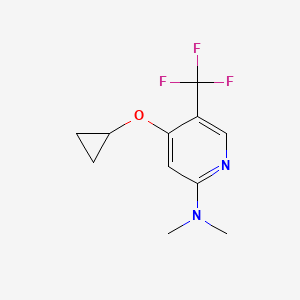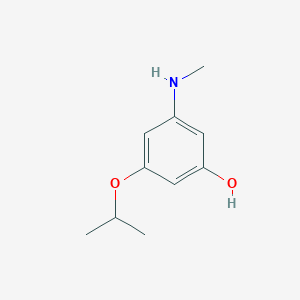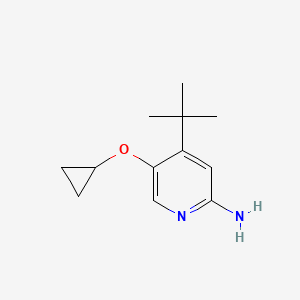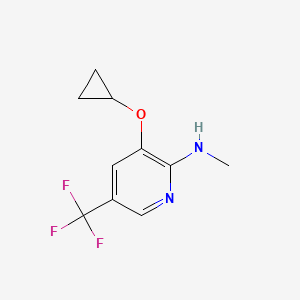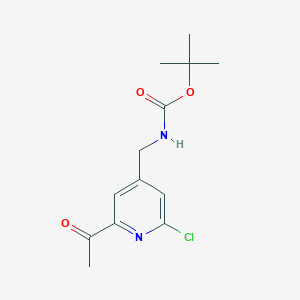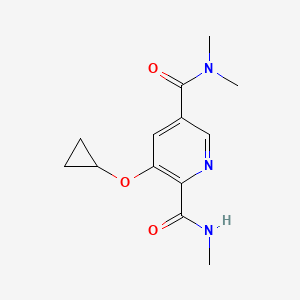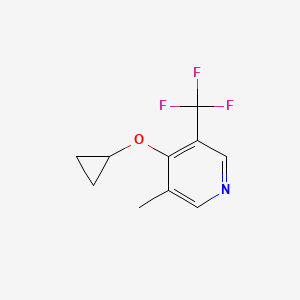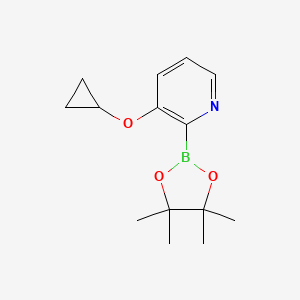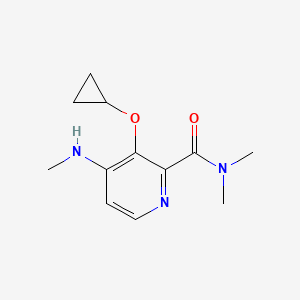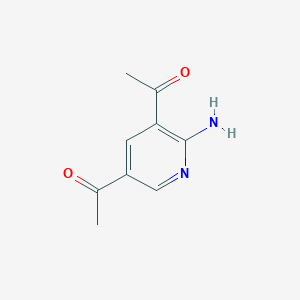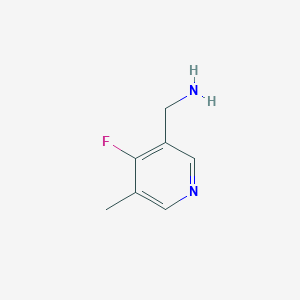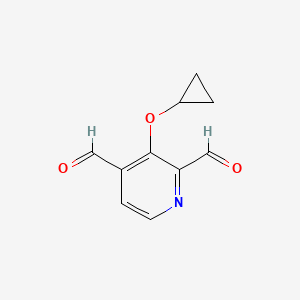
3-Cyclopropoxypyridine-2,4-dicarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropoxypyridine-2,4-dicarbaldehyde is an organic compound with the molecular formula C10H9NO3 It features a pyridine ring substituted with a cyclopropoxy group at the 3-position and two aldehyde groups at the 2- and 4-positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxypyridine-2,4-dicarbaldehyde typically involves the cyclopropanation of pyridine derivatives followed by formylation reactions. One common method includes the reaction of 3-cyclopropoxypyridine with a formylating agent such as Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) to introduce the aldehyde groups at the 2- and 4-positions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclopropoxypyridine-2,4-dicarbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using halogens in the presence of a catalyst.
Major Products
Oxidation: 3-Cyclopropoxypyridine-2,4-dicarboxylic acid.
Reduction: 3-Cyclopropoxypyridine-2,4-dimethanol.
Substitution: Various substituted derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
3-Cyclopropoxypyridine-2,4-dicarbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving aldehyde groups.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 3-Cyclopropoxypyridine-2,4-dicarbaldehyde largely depends on its functional groups. The aldehyde groups can participate in nucleophilic addition reactions, forming various adducts with nucleophiles. The cyclopropoxy group can influence the electronic properties of the pyridine ring, affecting its reactivity in substitution reactions. The compound’s interactions with biological molecules, such as enzymes, can be studied to understand its potential biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Cyclopropoxypyridine-2,4-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of aldehyde groups.
3-Cyclopropoxypyridine-2,4-dimethanol: Similar structure but with primary alcohol groups instead of aldehyde groups.
3-Cyclopropoxypyridine-2,4-dinitro: Similar structure but with nitro groups instead of aldehyde groups.
Uniqueness
3-Cyclopropoxypyridine-2,4-dicarbaldehyde is unique due to the presence of both cyclopropoxy and aldehyde functional groups on the pyridine ring
Propiedades
Fórmula molecular |
C10H9NO3 |
|---|---|
Peso molecular |
191.18 g/mol |
Nombre IUPAC |
3-cyclopropyloxypyridine-2,4-dicarbaldehyde |
InChI |
InChI=1S/C10H9NO3/c12-5-7-3-4-11-9(6-13)10(7)14-8-1-2-8/h3-6,8H,1-2H2 |
Clave InChI |
ZKBUGYYIWVKYRV-UHFFFAOYSA-N |
SMILES canónico |
C1CC1OC2=C(C=CN=C2C=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


